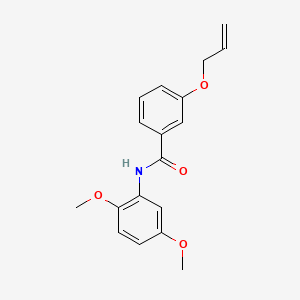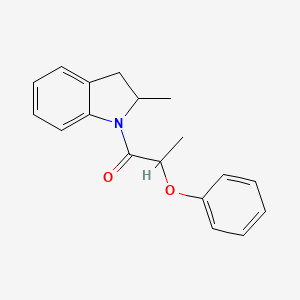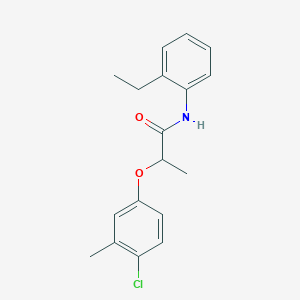![molecular formula C19H17NO3 B4409075 4-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}benzaldehyde](/img/structure/B4409075.png)
4-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}benzaldehyde
描述
4-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}benzaldehyde, also known as MQAE, is a fluorescent probe molecule widely used in scientific research. It is a member of the family of quinoline-based fluorescent probes and is commonly used to measure the concentration of chloride ions in biological systems.
作用机制
4-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}benzaldehyde works by binding to chloride ions and undergoing a change in fluorescence intensity. The change in fluorescence intensity is proportional to the concentration of chloride ions in the system. This compound has a high affinity for chloride ions and does not bind to other anions, making it a specific and reliable probe for measuring chloride ion concentration.
Biochemical and Physiological Effects:
This compound does not have any direct biochemical or physiological effects on cells or tissues. It is a non-toxic and non-invasive probe that can be used to study biological systems without interfering with their normal function.
实验室实验的优点和局限性
One of the main advantages of using 4-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}benzaldehyde as a fluorescent probe is its high sensitivity and specificity for chloride ions. It is also a non-invasive method for measuring chloride ion concentration, making it ideal for studying live cells and tissues. However, there are some limitations to using this compound. It is a relatively expensive probe compared to other methods for measuring chloride ion concentration. It also requires specialized equipment for fluorescence measurement, which may not be available in all laboratories.
未来方向
There are many possible future directions for research using 4-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}benzaldehyde. One area of research is the study of chloride ion transport in disease states. Abnormal chloride ion transport has been implicated in a variety of diseases, including cystic fibrosis, epilepsy, and hypertension. This compound could be used to study the mechanisms underlying these diseases and to develop new treatments. Another area of research is the development of new fluorescent probes for measuring other ions or molecules in biological systems. This compound could serve as a template for the development of new probes with different specificities and sensitivities. Finally, this compound could be used in conjunction with other imaging techniques, such as confocal microscopy or electron microscopy, to study the localization and distribution of chloride ions in cells and tissues.
科学研究应用
4-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}benzaldehyde is widely used in scientific research as a fluorescent probe for chloride ions. It is a non-invasive and sensitive method for measuring chloride ion concentration in biological systems. This compound has been used to study chloride ion transport in cells, including neurons, muscle cells, and epithelial cells. It has also been used to study the role of chloride ions in various physiological processes, including neurotransmission, muscle contraction, and acid-base balance.
属性
IUPAC Name |
4-[2-(2-methylquinolin-8-yl)oxyethoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-14-5-8-16-3-2-4-18(19(16)20-14)23-12-11-22-17-9-6-15(13-21)7-10-17/h2-10,13H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRSHQDZNFBGSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCCOC3=CC=C(C=C3)C=O)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(2,4-dichlorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4409000.png)
![2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B4409003.png)
![4-[2-(4-benzylphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4409007.png)
![{[5-(4-fluorophenyl)-2-furyl]methyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B4409023.png)
![N-[4-(4-ethyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4409034.png)

![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-fluorobenzamide](/img/structure/B4409043.png)
![methyl 3-[(5-chloro-2-methoxybenzoyl)amino]-2-methylbenzoate](/img/structure/B4409047.png)
![2-[(5-bromo-2-furoyl)amino]-5-chlorobenzoic acid](/img/structure/B4409055.png)
![2-{4-chloro-5-[(dimethylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide](/img/structure/B4409057.png)
![3-{[(4-methyl-2-nitrophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4409073.png)

![5-bromo-N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B4409098.png)